2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-bromophenyl group and a 2-ethyl-6-methylphenyl group attached to the oxadiazole and pyridine moieties, respectively. The structure suggests potential biological activity, which could be explored in various pharmacological studies.
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves a multi-step process starting from basic aromatic acids or esters. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole involves linear synthesis steps, including the formation of an ethyl ester, hydrazide, and finally the oxadiazole ring . Similarly, the synthesis of N-substituted acetamides involves the conversion of benzoic acid into various intermediates before the final oxadiazole compound is formed . These methods often employ reagents like DMF and sodium hydride, indicating that similar conditions might be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as LCMS, IR, 1H and 13C NMR spectroscopies . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of substituents like the 4-bromophenyl and 2-ethyl-6-methylphenyl groups can significantly influence the electronic distribution and, consequently, the reactivity of the molecule.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions. The oxadiazole ring can act as a synthon for further chemical modifications, such as alkylation, Michael addition, and Mitsunobu reactions . The stability of the oxadiazole ring under acidic and basic conditions, as well as its resistance to common organic synthesis reagents, makes it a versatile intermediate for synthesizing more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of halogens, like bromine, and alkyl groups can affect the compound's lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential biological activity and pharmacokinetics. The cytotoxicity and antimicrobial activity of similar compounds have been evaluated, indicating that the compound may also possess these biological properties .
properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c1-3-16-6-4-5-15(2)22(16)26-20(30)14-29-13-18(9-12-21(29)31)24-27-23(28-32-24)17-7-10-19(25)11-8-17/h4-13H,3,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYCZNDECSPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
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